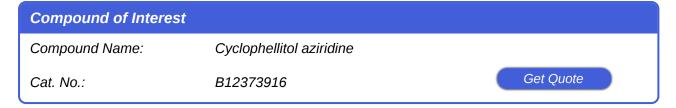


The discovery and synthesis of cyclophellitol aziridine.

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An In-depth Technical Guide to the Discovery and Synthesis of Cyclophellitol Aziridine

Introduction

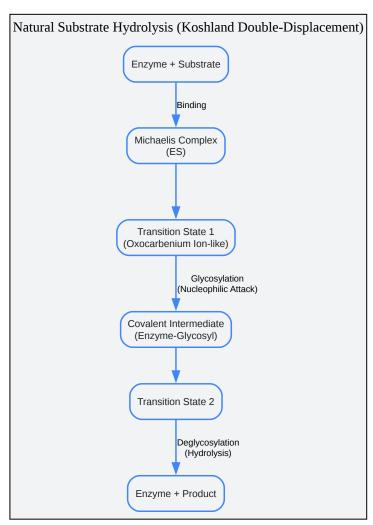
Cyclophellitol is a naturally occurring, potent, mechanism-based irreversible inhibitor of retaining β -glucosidases.[1] Its synthetic analogue, **cyclophellitol aziridine**, extends this inhibitory activity and serves as a versatile scaffold for the development of chemical tools to study enzyme function.[1][2] Both cyclitol epoxides and aziridines are powerful and selective irreversible inhibitors of retaining glycosidases.[3] These compounds mimic the transition state of the glycosidic bond cleavage reaction, leading to the formation of a stable covalent adduct with the enzyme's catalytic nucleophile.[4] This unique mechanism of action has established **cyclophellitol aziridines** as crucial molecules in the field of glycobiology, particularly for the design of activity-based probes (ABPs) used for profiling glycosidase activity in complex biological systems.[5][6]

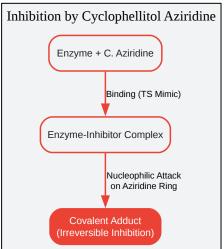
Mechanism of Action: Covalent Inhibition of Retaining Glycosidases

Retaining glycosidases catalyze the hydrolysis of glycosidic bonds via a Koshland double-displacement mechanism, which involves the formation of a transient covalent enzyme-substrate intermediate.[1] Cyclophellitol and its aziridine analogue exploit this mechanism.[1] They are designed to resemble the strained 4H3 conformation that the substrate adopts in the transition state.[4] Upon binding to the enzyme's active site, the catalytic nucleophile (typically



an aspartate or glutamate residue) attacks the electrophilic carbon of the aziridine ring.[4][7] This attack opens the strained ring and results in the formation of a stable, covalent enzyme-inhibitor adduct, leading to irreversible inactivation of the enzyme.[4][8]





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Mechanism of retaining glycosidase action and inhibition.



Synthesis of Cyclophellitol Aziridine

The synthesis of **cyclophellitol aziridine** is a complex, multi-step process that requires precise stereochemical control. Various synthetic routes have been developed, often starting from readily available carbohydrates like D-xylose or employing cyclohexene precursors.[3][5] A common strategy involves the stereoselective aziridination of a functionalized cyclohexene. Key methods include the intramolecular cyclization of an amino alcohol derivative or the ring-opening of a corresponding epoxide with an azide followed by reductive cyclization.[5]

One effective methodology relies on an intramolecular iodo-imination followed by intramolecular substitution to form the aziridine ring with high stereocontrol.[9] This avoids the formation of unwanted stereoisomers and is a key step in producing the biologically active compound.



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Key workflow for stereoselective aziridine synthesis.

Quantitative Inhibitory Activity

Cyclophellitol aziridine and its derivatives are potent inhibitors of various retaining glycosidases. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i). These compounds have shown high potency against human retaining β -glucosidases, including GBA1, GBA2, and GBA3.[5] The inhibitory profile can be modulated by altering the stereochemistry or by adding substituents to the cyclitol ring or the aziridine nitrogen.[5][10]



Compound	Target Enzyme	Potency / Inhibition Constant	Reference
Cyclophellitol Aziridine (β-glucose configured)	Human GBA1 (Glucosylceramidase)	Potent Inhibitor	[4]
Cyclophellitol Aziridine (β-glucose configured)	Human GBA2	Potent Inhibitor	[4]
Cyclophellitol Aziridine (β-glucose configured)	Human GBA3	Potent Inhibitor	[5]
1,6-epi-Cyclophellitol Aziridine (α-glucose configured)	Human GAA (Acid α- glucosidase)	Potent Inhibitor (IC ₅₀ = 82 nM for a related cyclosulfate)	[4]
1,6-epi-Cyclophellitol Aziridine (α-glucose configured)	Human GANAB (Neutral α- glucosidase)	Potent Inhibitor (IC50 = 29 nM for a related cyclosulfate)	[4]
Cyclophellitol Aziridine (β-glucose configured)	Human GAA (Acid α- glucosidase)	Competitive Inhibition ($K_i = 9.6 \mu M$)	[4]
1,6-epi-Cyclophellitol Aziridine (α-glucose configured)	Human GBA1 (Glucosylceramidase)	Competitive Inhibition ($K_i = 6.8 \mu M$)	[4]
β-l-arabinofuranosyl Cyclophellitol Aziridine	rHypBA1 (β-l- arabinofuranosidase)	$k_{ina_ct}/K_i = 2000 \pm 200$ $M^{-1}S^{-1}$	[11]
β-l-arabinofuranosyl Cyclophellitol Aziridine	rBtGH146 (β-l- arabinofuranosidase)	$k_{ina_ct}/K_i = 13000 \pm 1000 M^{-1}s^{-1}$	[11]

Experimental Protocols General Synthesis of Glucose-Configured 3-Deoxy-β-Aziridines

This protocol outlines a representative synthesis for a modified **cyclophellitol aziridine**, adapted from published methodologies.[5]



- Step 1: Azide Ring Opening: An epoxide precursor (e.g., 3-deoxycyclophellitol epoxide) is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃) and lithium perchlorate (LiClO₄) are added, and the mixture is heated to approximately 95 °C. The reaction proceeds via nucleophilic attack of the azide on the epoxide, yielding a mixture of azido-alcohol regioisomers.
- Step 2: Reductive Ring Closure (Staudinger Reaction): The resulting azido-alcohols are
 dissolved in acetonitrile (MeCN). Polymer-bound triphenylphosphine (PPh₃) is added, and
 the mixture is heated to 60 °C. This effects a Staudinger reaction, where the azide is reduced
 and intramolecularly cyclizes to form the aziridine ring. The product is purified by
 chromatography.
- Step 3: N-Alkylation for Probe Synthesis (Optional): To the purified aziridine in dichloromethane (DCM), an alkylating agent (e.g., 8-azido-1-octanol triflate) and a non-nucleophilic base such as diisopropylethylamine (DiPEA) are added. The reaction introduces a linker to the aziridine nitrogen, which can be further modified with reporter tags (fluorophores, biotin).[5][12]
- Step 4: Deprotection: Any protecting groups used during the synthesis (e.g., benzyl ethers) are removed. A common method is Birch reduction using liquid ammonia and lithium metal at low temperatures (e.g., -70 °C to -55 °C), yielding the final deprotected **cyclophellitol** aziridine derivative.[5][13]

Enzyme Inhibition Kinetics Assay

This protocol is a generalized method for determining the rate of irreversible inhibition of a target glycosidase.[7][11]

- Materials:
 - Target enzyme (e.g., recombinant human GBA1) at a known concentration (e.g., 20 μg/mL).
 - Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
 - Cyclophellitol aziridine inhibitor solution at various concentrations.



- Chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl-β-D-glucopyranoside).
- 96-well plate and plate reader.

Procedure:

- Prepare a working solution of the enzyme in the assay buffer.
- Pre-warm the enzyme solution and inhibitor solutions (at various concentrations) to 37 °C.
- To initiate the inhibition reaction, mix equal volumes of the enzyme solution and an inhibitor solution in a microcentrifuge tube. Incubate at 37 °C.
- At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 7.5 μL) from the inactivation mixture.
- Immediately dilute the aliquot into a well of the 96-well plate containing a pre-warmed solution of the substrate in assay buffer. The dilution effectively stops the inactivation process.
- Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using the plate reader.
- The residual enzyme activity at each time point is calculated from the initial rate of the hydrolysis reaction.
- Plot the natural logarithm of the residual enzyme activity against the incubation time. The slope of this plot gives the pseudo-first-order rate constant (koes) for inactivation at that inhibitor concentration.
- The second-order rate constant for inactivation (k_{inact}/K_i) can be determined by plotting k_{oes} against the inhibitor concentration.

Conclusion and Applications

The discovery of cyclophellitol and the subsequent development of its aziridine analogue have provided powerful chemical tools for probing the function of retaining glycosidases.[2] These mechanism-based inhibitors are not only valuable for fundamental research into enzyme



mechanisms but also serve as foundational scaffolds for creating sophisticated activity-based probes.[8][14] By attaching reporter tags such as fluorophores or biotin to the **cyclophellitol aziridine** core, researchers can visualize active enzymes in cell lysates, tissues, and even living organisms, a technique known as Activity-Based Protein Profiling (ABPP).[2][7] This has profound implications for diagnosing diseases associated with glycosidase malfunction, such as lysosomal storage disorders, and for the discovery of new therapeutic agents.[5][12] The continued synthesis and evaluation of novel cyclophellitol analogues promise to further expand our understanding of the complex roles of glycosidases in health and disease.[10]

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